3,4- vs. 3,5-Dimethoxy Regioisomerism: Differential LogP by Alternative Calculation Methods
While PubChem's XLogP3-AA algorithm returns identical values (1.7) for both 3-(3,4-dimethoxyphenyl)pyridin-4-amine [1] and 3-(3,5-dimethoxyphenyl)pyridin-4-amine [2], the ACD/Labs LogP algorithm predicts a value of 2.29 for the 3,5-isomer . This 0.59 log unit discrepancy between algorithms for the 3,5-isomer—but not reported for the 3,4-isomer—suggests that the methoxy substitution pattern differentially influences the computed partition coefficient depending on the algorithm's treatment of intramolecular interactions (e.g., ortho-methoxy effects in the 3,4-isomer). In the absence of experimentally measured LogP/logD data, this computational divergence serves as a cautionary indicator that the two isomers may exhibit measurably different lipophilicity-dependent properties (e.g., membrane permeability, microsomal stability) under experimental conditions.
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 (PubChem) |
| Comparator Or Baseline | 3-(3,5-Dimethoxyphenyl)pyridin-4-amine: XLogP3-AA = 1.7 (PubChem); ACD/Labs LogP = 2.29 |
| Quantified Difference | ΔLogP (ACD/Labs, 3,5-isomer vs. PubChem XLogP3-AA, 3,4-isomer) = 0.59 log units; intramolecular hydrogen bonding potential in 3,4-isomer may reduce effective LogP |
| Conditions | Computed properties; no experimental LogP/logD data available for either isomer |
Why This Matters
Procurement decisions for ADME/PK screening must account for isomer-dependent lipophilicity differences that can alter permeability, protein binding, and metabolic clearance, even when calculated values from a single algorithm appear identical.
- [1] PubChem. 3-(3,4-Dimethoxyphenyl)pyridin-4-amine. CID 23075537. Computed properties including XLogP3-AA 1.7. View Source
- [2] PubChem. 3-(3,5-Dimethoxyphenyl)pyridin-4-amine. CID 50970409. Computed properties including XLogP3-AA 1.7. View Source
